molecular formula C7H9N5O B032946 6-Ethylguanine CAS No. 51866-19-4

6-Ethylguanine

Cat. No.: B032946
CAS No.: 51866-19-4
M. Wt: 179.18 g/mol
InChI Key: SFXXRVSPZSOREJ-UHFFFAOYSA-N
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Description

6-Ethylguanine is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. It is an alkylated form of guanine where an ethyl group is attached to the sixth position of the purine ring. This modification can significantly alter the chemical properties and biological interactions of the molecule.

Mechanism of Action

Target of Action

The primary target of 6-Ethylguanine is the DNA repair enzyme, O6-methylguanine-DNA methyltransferase (MGMT) . MGMT plays a crucial role in maintaining genome stability by repairing DNA damage caused by alkylating agents .

Mode of Action

This compound interacts with its target, MGMT, by transferring an alkyl group from the guanine to a cysteine residue . This interaction results in the repair of the DNA lesion induced by alkylating agents . The binding of MGMT to DNA is non-specific and is mainly mediated by ionic interactions .

Biochemical Pathways

The major biochemical pathway affected by this compound is the DNA repair pathway. Specifically, it involves the base excision repair, direct damage reversal by MGMT, and nucleotide excision repair . These pathways work together to protect against the genotoxic and carcinogenic effects of alkylating agents .

Pharmacokinetics

The pharmacokinetics of this compound involve its rapid repair by MGMT and subsequent removal from the DNA . The rate of loss of Othis compound from DNA shows complex kinetics, and the half-life depends on the extent of alkylation .

Result of Action

The action of this compound results in the repair of DNA lesions, thereby restoring the integrity of DNA . The repair process is a one-time event as each mgmt protein can act only once . This repair mechanism is crucial in protecting cells from the mutagenic and carcinogenic effects of alkylating agents .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other DNA lesions and the ionic strength of the environment . For instance, surplus DNA can reduce the rate of Othis compound repair by competitively binding MGMT molecules . Furthermore, the repair rate can be affected by changes in the ionic strength of the environment .

Biochemical Analysis

Biochemical Properties

6-Ethylguanine interacts with various biomolecules, including enzymes and proteins. This enzyme plays a crucial role in repairing the naturally occurring mutagenic DNA lesion O6-methylguanine back to guanine .

Cellular Effects

The presence of this compound in DNA can have significant effects on cellular processes. It can lead to mispairing during DNA replication, potentially causing mutations . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the DNA repair enzyme AGT. This enzyme transfers the ethyl group from the O6 position of guanine to one of its own cysteine residues, effectively repairing the DNA .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For instance, the rate of repair of this compound by AGT can be influenced by factors such as the sequence context of the modified base .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At high doses, there may be toxic or adverse effects due to the increased likelihood of DNA mispairing and mutation .

Metabolic Pathways

This compound is involved in the DNA repair pathway, specifically the direct reversal pathway mediated by AGT . This enzyme, along with cofactors, interacts with this compound to restore the original guanine base .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely determined by the processes of DNA replication and repair . The localization or accumulation of this compound can be influenced by these processes .

Subcellular Localization

This compound is located within the nucleus of the cell, as it is a modification of the DNA base guanine . Its activity or function can be influenced by various factors, including targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Ethylguanine can be synthesized through the alkylation of guanine. One common method involves the reaction of guanine with ethylating agents such as ethyl iodide in the presence of a base like sodium ethoxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions are less common but can occur under specific conditions, potentially reducing the ethyl group to an ethyl radical.

    Substitution: The ethyl group in this compound can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride may be employed for reduction reactions.

    Nucleophiles: Various nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Ethyl aldehyde or ethyl carboxylic acid derivatives.

    Reduction Products: Ethyl radicals or ethyl-substituted derivatives.

    Substitution Products: Aminoethyl or thioethyl derivatives.

Scientific Research Applications

6-Ethylguanine has several applications in scientific research:

    Chemistry: It is used as a model compound to study alkylation reactions and the effects of alkyl groups on nucleobases.

    Biology: this compound is studied for its role in mutagenesis and DNA repair mechanisms. It serves as a marker for DNA damage caused by alkylating agents.

    Medicine: Research into this compound contributes to understanding the mechanisms of certain chemotherapeutic agents that target DNA.

    Industry: It is used in the development of new pharmaceuticals and in the study of drug-DNA interactions.

Comparison with Similar Compounds

    6-Methylguanine: Similar to 6-ethylguanine but with a methyl group instead of an ethyl group. It also causes DNA mispairing and is a substrate for DNA repair enzymes.

    O6-Benzylguanine: Contains a benzyl group at the sixth position. It is used as an inhibitor of O6-alkylguanine-DNA alkyltransferase.

    O6-Methylguanine: Another alkylated guanine derivative that is extensively studied for its role in mutagenesis and carcinogenesis.

Uniqueness of this compound: this compound is unique due to the specific size and properties of the ethyl group, which can cause different biological effects compared to smaller or larger alkyl groups. Its study helps in understanding the nuanced effects of alkylation on DNA structure and function.

Properties

IUPAC Name

6-ethoxy-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-2-13-6-4-5(10-3-9-4)11-7(8)12-6/h3H,2H2,1H3,(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXXRVSPZSOREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC2=C1NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199829
Record name 6-Ethylguanine
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Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51866-19-4
Record name 6-Ethoxy-9H-purin-2-amine
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Record name 6-Ethylguanine
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Record name 51866-19-4
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Record name 6-Ethylguanine
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Record name 6-ETHYLGUANINE
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Synthesis routes and methods I

Procedure details

Sodium (0.5 g, 22 mmol) was added to anhydrous ethanol (50 ml) under nitrogen. When all of the sodium had reacted, 2-amino-6-chloropurine (750 mg, 4.42 mmol) was added. The reaction was refluxed for 3 h. After cooling, the reaction mixture was neutralised with glacial acetic acid and the solvent was removed. Recrystallisation from water gave the product as a white solid (548 mg, 69%), m.p.>230° C.; (Found: C, 46.76; H, 4.97; N, 39.09. Calc. for C7H9N5O: C, 46.92; H, 5.06; N, 39.09%); νmax (cm−1) 3505, 3484, 3432, 3324, 3191, 3110, 2984, 2901, 2705, 2544 (NH, C—H, NH2); δH (200 MHz, d6-DMSO) 7.808 (1H, s, C(8)H), 6.224 (2H, s, NH2), 4.437 (2H, q, J=7.1 Hz, OCH2), 1.353 (3H, t, J=7.1 Hz. CH2CH3); m/z 179 (M+, 100%), 169 (19), 164 (35), 151 ([MH—Et]+, 36%), 135 ([MH—OEt]+, 43%), 131 (38), 119 (34), 109 (54), 81 (41), 69 (39), 60 (21), 55 (31), 41 (48),
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0.5 g
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50 mL
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750 mg
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Yield
69%

Synthesis routes and methods II

Procedure details

Sodium (0.68 g, 29.5 mmol, Aldrich lot #9621CL) was added in portions to anhydrous ethanol (50 mL). Upon complete dissolution 2-amino-6-chloropurine (1 g, 5.9 mmol Sigma lot #69F4064) was added and the reaction heated at reflux for 96 hours. The reaction was cooled, diluted with 20 mL water, and neutralized with 1N HCl. The solvents were evaporated and the residue slurried in 100 mL water. The product was filtered off and air dried to give 0.95 g (5.3 mmol; 89.9%); mp=252-°253° C.
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0.68 g
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50 mL
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1 g
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20 mL
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